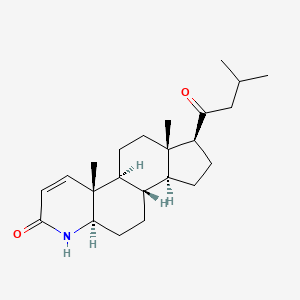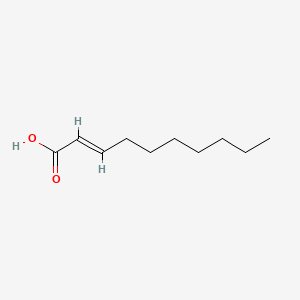
7-氨基头孢烷酸
描述
7-氨基头孢烷酸是合成头孢菌素类抗生素的核心化学结构。它来源于头孢菌素C,头孢菌素C是由真菌产黄青霉菌产生。 头孢菌素是一大类β-内酰胺类抗生素,与青霉素密切相关,用于治疗各种细菌感染 .
科学研究应用
7-氨基头孢烷酸广泛用于制药工业,用于生产半合成头孢菌素。 这些抗生素对于治疗细菌感染至关重要,特别是那些由耐药菌株引起的感染 . 此外,7-氨基头孢烷酸衍生物已显示出潜在的生物活性,包括酶抑制 .
作用机制
7-氨基头孢烷酸衍生物的作用机制涉及与位于细菌细胞壁内的青霉素结合蛋白(PBPs)结合。 这种结合抑制了细菌细胞壁合成的第三阶段和最后阶段,导致细胞裂解和死亡 . β-内酰胺环对于这种活性至关重要,因为它模仿了PBPs的D-丙氨酰-D-丙氨酸底物的结构 .
类似化合物:
6-氨基青霉烷酸: 这种化合物是青霉素类抗生素的核心结构。
7-氨基脱乙酰头孢烷酸: 另一种用于合成头孢菌素类抗生素的核心结构.
独特之处: 7-氨基头孢烷酸的独特之处在于它能够形成各种各样的头孢菌素类抗生素,这些抗生素具有不同的活性谱和耐药性谱。 它的β-内酰胺环结构允许在C3和C7位置进行修饰,从而开发出具有增强特性的抗生素 .
生化分析
Biochemical Properties
7-ACA interacts with various enzymes and proteins. It contains a dihydro-thiazine ring and a β-lactam ring, which have a resistant effect on the class of Staphylococcus aureus penicillinase . The modifications of 7-ACA side-chains can lead to the alteration of pharmacokinetic properties and receptor binding affinity, thus creating a new class of cephalosporin antibiotics with important clinical uses .
Cellular Effects
7-ACA has significant effects on various types of cells and cellular processes. It is widely used for treating and preventing bacterial diseases by disrupting the synthesis of the peptidoglycan layer of cell walls in both gram-positive and gram-negative bacteria . The modifications of 7-ACA side-chains can affect the antibacterial activity and lead to alterations in cell function .
Molecular Mechanism
The mechanism of action of 7-ACA is primarily through its interactions with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The modifications of the 7-ACA nucleus and substitutions on the side chains via semisynthetic means have produced differences among cephalosporins in antibacterial spectra, beta-lactamase sensitivities, and pharmacokinetics .
Temporal Effects in Laboratory Settings
Over time, the effects of 7-ACA can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The production level of 7-ACA is nearly equivalent to the total β-lactams biosynthesized by the parental overproducing strain .
Metabolic Pathways
7-ACA is involved in the metabolic pathways of cephalosporin antibiotics. It is usually produced from cephalosporin-C (CPC) by the enzyme cephalosporin acylases . These enzymes are the groups of β-lactam acylases, highly specialized peptidases that are capable of cleaving the amide bond between a β-lactam nucleus and a side chain without damaging the β-lactam ring .
Subcellular Localization
Given that 7-ACA is a key intermediate in the production of semisynthetic cephalosporins, it is likely involved in cellular processes in specific compartments or organelles related to antibiotic synthesis .
准备方法
合成路线和反应条件: 7-氨基头孢烷酸可以通过头孢菌素C的化学酶促水解获得。 该过程涉及使用头孢菌素酰化酶,它在不破坏β-内酰胺环的情况下,裂解β-内酰胺核与侧链之间的酰胺键 .
工业生产方法: 7-氨基头孢烷酸的工业生产通常涉及发酵产黄青霉菌生产头孢菌素C,然后酶促转化为7-氨基头孢烷酸。 该过程可以一步或两步酶促转化完成 .
化学反应分析
反应类型: 7-氨基头孢烷酸会发生各种化学反应,包括酰化、氧化和取代。 这些反应对于合成不同的头孢菌素类抗生素至关重要 .
常用试剂和条件:
相似化合物的比较
6-Aminopenicillanic acid: This compound is the core structure for penicillin antibiotics.
7-Aminodeacetoxycephalosporanic acid: Another core structure used in the synthesis of cephalosporin antibiotics.
Uniqueness: 7-Aminocephalosporanic acid is unique due to its ability to form a wide variety of cephalosporin antibiotics with different spectra of activity and resistance profiles. Its β-lactam ring structure allows for modifications at the C3 and C7 positions, leading to the development of antibiotics with enhanced properties .
属性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHGZXNAXBPPDL-HZGVNTEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045342 | |
| Record name | 7-Aminocephalosporanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-68-6 | |
| Record name | 7-Aminocephalosporanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminocephalosporanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminocephalosporanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINOCEPHALOSPORANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XI67897RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using enzymes in 7-ACA production?
A1: Enzymatic processes offer several advantages over chemical methods, including milder reaction conditions, higher yields, and reduced environmental impact. [, ] For instance, using immobilized DAAO and GLA in a two-step process led to a 72% overall yield of 7-ACA from deacetyl cephalosporin C (DCPC). []
Q2: Are there efforts to further improve the enzymatic production of 7-ACA?
A2: Yes, researchers are actively exploring one-pot enzymatic processes using various enzyme combinations to simplify production and reduce costs. [] These approaches include using cephalosporin C acylase, modified forms of GLA, and combinations of DAAO and GLA, with or without catalase. []
Q3: Can γ-glutamyltranspeptidase (GGT) be used to produce 7-ACA?
A3: While not traditionally used, research has shown that GGT from Bacillus subtilis possesses inherent glutaryl-7-aminocephalosporanic acid acylase activity. [] This activity can be significantly enhanced through protein engineering, potentially offering an alternative route to 7-ACA production. []
Q4: How can the activity of enzymes involved in 7-ACA production be enhanced?
A4: Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are employed to enhance enzyme activity, stability, and substrate specificity. [, ] For example, modifying amino acid residues in GGT that interact with γ-glutamyl compounds or are located in the active center's peripheral region can increase its GL-7-ACA acylase activity. []
Q5: What is the role of immobilization in the enzymatic production of 7-ACA?
A5: Enzyme immobilization offers benefits like enhanced stability, reusability, and ease of separation from the reaction mixture. [, , ] Immobilized DAAO and GLA have demonstrated extended operational stability in the production of 7-ACA. [, ]
Q6: What is the molecular formula and weight of 7-ACA?
A6: The molecular formula of 7-ACA is C8H10N2O3S, and its molecular weight is 214.24 g/mol.
Q7: Is there a spectroscopic method to quantify 7-ACA?
A7: Yes, a colorimetric method has been developed for the determination of 7-ACA and related compounds. [] This method offers a reproducible way to quantify 7-ACA.
Q8: What is the agglomeration phenomenon of 7-ACA crystals, and how does it relate to the crystallization process?
A8: 7-ACA crystals produced using the acid method tend to agglomerate at pH values higher than 1.5, while those produced using the basic method do not. [] This difference is attributed to variations in surface characteristics, such as fractal dimension and wettability, resulting from the different crystallization processes. []
Q9: How does the pH of the solution affect the extraction of 7-ACA?
A9: The extraction of 7-ACA is influenced by the pH of the solution and the type of carrier used. [] Ion-pair extraction with secondary and tertiary amines shows a decrease in distribution coefficient with increasing pH, while ion exchange extraction with quaternary ammonium salts displays the opposite trend. []
Q10: How do cephalosporins, derived from 7-ACA, exert their antibacterial activity?
A10: Cephalosporins, like penicillins, function by inhibiting bacterial cell wall synthesis. [] They interfere with the transpeptidation reaction, preventing the cross-linking of peptidoglycans, essential components of the bacterial cell wall.
Q11: What are the advantages of semisynthetic cephalosporins over naturally occurring ones?
A11: Semisynthetic cephalosporins, derived from 7-ACA, often possess improved pharmacological properties compared to their natural counterparts. [, ] These enhancements may include a broader spectrum of activity, increased potency, improved pharmacokinetic properties, and enhanced stability against bacterial enzymes like beta-lactamases.
Q12: What are activated esters of 7-ACA, and why are they important?
A12: Activated esters of 7-ACA are derivatives designed to react readily with other molecules, enabling the synthesis of a wide array of cephalosporin antibiotics. [] These activated esters provide alternative and potentially more efficient routes to producing existing and novel cephalosporins. []
Q13: What are the challenges associated with the use of 7-ACA derivatives as antibiotics?
A13: The primary challenge is the emergence and spread of bacterial resistance to cephalosporin antibiotics. [, , ] This resistance can arise through various mechanisms, such as the production of β-lactamases, which inactivate cephalosporins by hydrolyzing their β-lactam ring. []
Q14: Is there any research on mitigating the resistance to 7-ACA derived antibiotics?
A14: Yes, research focuses on developing new cephalosporin analogs with improved stability against β-lactamases and exploring combination therapies with β-lactamase inhibitors. [, ]
Q15: What is the future direction of research on 7-ACA?
A15: Future research will likely focus on developing more efficient and sustainable production methods for 7-ACA, engineering enzymes with enhanced catalytic properties, and designing novel cephalosporin analogs with improved activity and reduced susceptibility to resistance mechanisms. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


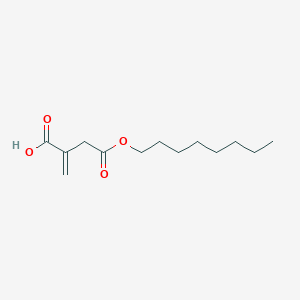
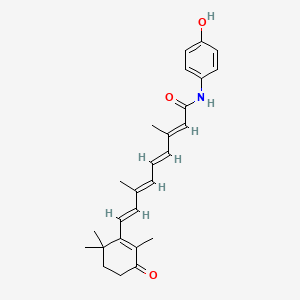
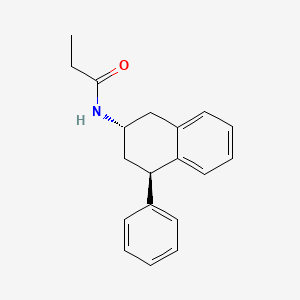
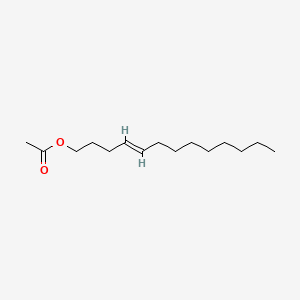
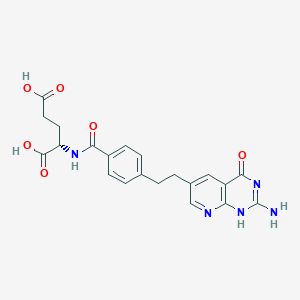
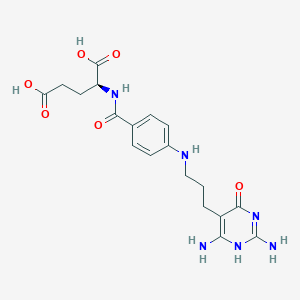
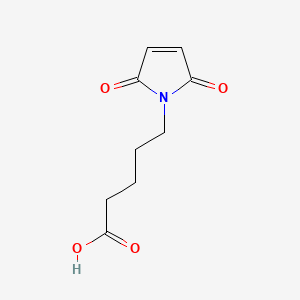

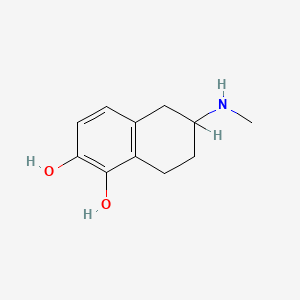
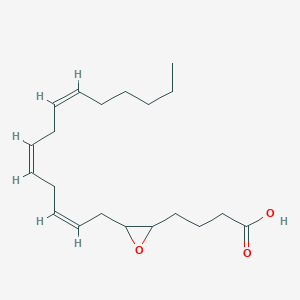
![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)
